tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate
Description
tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate is a pyrrole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an acetyl substituent at the 2-position. The Boc group is widely used in organic synthesis to protect amines and heterocycles, while the acetyl moiety introduces electron-withdrawing effects, modulating the pyrrole ring’s reactivity. Pyrrole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products.
Properties
CAS No. |
75400-61-2 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl 2-acetylpyrrole-1-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
CQQGJQPTVFPJFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate typically involves the reaction of pyrrole with tert-butyl chloroformate and acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
- Pyrrole is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl pyrrole-1-carboxylate.
- The resulting compound is then acetylated using acetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions where the acetyl or tert-butyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.
Major Products Formed:
- Oxidation products include pyrrole derivatives with oxidized functional groups.
- Reduction products include pyrrole derivatives with reduced functional groups.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological processes involving pyrrole derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various organic reactions, forming covalent bonds with other molecules and leading to the formation of new compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate with structurally related pyrrole derivatives, focusing on substituent effects, synthesis methods, physical properties, and applications.
Substituent Effects and Reactivity
- Acetyl vs.
- Acetyl vs. Boronic Acid : Unlike boronic acid derivatives, the acetyl group lacks utility in cross-coupling but may stabilize intermediates via resonance.
Physical Properties
- Acetyl Substituent Impact : The acetyl group may lower melting points compared to crystalline boronic acid derivatives due to reduced intermolecular H-bonding.
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